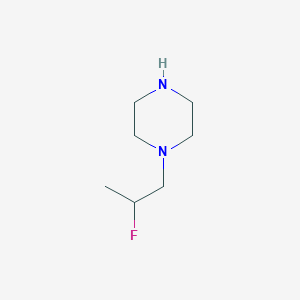

1-(2-Fluoropropyl)piperazine

Description

Properties

Molecular Formula |

C7H15FN2 |

|---|---|

Molecular Weight |

146.21 g/mol |

IUPAC Name |

1-(2-fluoropropyl)piperazine |

InChI |

InChI=1S/C7H15FN2/c1-7(8)6-10-4-2-9-3-5-10/h7,9H,2-6H2,1H3 |

InChI Key |

CVECILHIRQWXEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1CCNCC1)F |

Origin of Product |

United States |

Preparation Methods

Alkylation of Piperazine with 2-Fluoropropyl Halides

- Reactants: Piperazine and 2-fluoropropyl halide (bromide or chloride)

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), dichloromethane, or ethanol

- Base: Often a mild base like sodium hydroxide or potassium carbonate is used to neutralize the formed acid and drive the reaction

- Conditions: Room temperature to moderate heating (25–80°C), reaction times from several hours to overnight

- Workup: Extraction, washing, and purification by recrystallization or chromatography

This method is the most direct and widely reported approach for preparing 1-(2-fluoropropyl)piperazine and its derivatives due to its straightforward mechanism and accessibility of starting materials.

Salt Formation for Stability and Purification

Post-synthesis, the free base 1-(2-fluoropropyl)piperazine is often converted into its dihydrochloride salt to improve stability, crystallinity, and ease of handling. This involves:

- Treatment with hydrochloric acid in solvents such as dichloromethane or isopropanol

- Cooling to induce crystallization

- Filtration and drying under vacuum

Detailed Example Procedure

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve piperazine in dry DMF | Room temperature | Ensures solubility and reaction medium |

| 2 | Add 2-fluoropropyl bromide dropwise | Stir at 40–60°C | Controlled addition to avoid side reactions |

| 3 | Add potassium carbonate as base | Maintain stirring | Neutralizes HBr formed |

| 4 | Reaction time: 6–12 hours | Monitor by TLC or HPLC | Completion indicated by disappearance of piperazine |

| 5 | Quench with water, extract with dichloromethane | Room temperature | Separates organic product |

| 6 | Dry organic layer over anhydrous sodium sulfate | Removes residual water | |

| 7 | Concentrate under reduced pressure | Yields crude product | |

| 8 | Purify by column chromatography (ethyl acetate/hexane) | Removes impurities | |

| 9 | Convert to dihydrochloride salt by HCl in isopropanol | Cool to 0–5°C | Crystallization of salt form |

| 10 | Filter, wash, and dry product | Vacuum drying at 40–50°C | Final pure salt |

Reaction Mechanism Highlights

- The nucleophilic nitrogen on piperazine attacks the electrophilic carbon attached to the fluorine atom on the 2-fluoropropyl halide.

- Fluorine’s electronegativity stabilizes the intermediate, influencing reaction rates.

- Side reactions such as dialkylation can occur if excess alkyl halide or prolonged reaction times are used, necessitating careful stoichiometric control.

Analytical Characterization of Prepared Compound

| Technique | Purpose | Typical Observations for 1-(2-Fluoropropyl)piperazine |

|---|---|---|

| ¹H NMR (CDCl₃ or DMSO-d₆) | Confirm structure and substitution pattern | Signals at δ ~2.8–3.5 ppm for piperazine CH₂, δ ~4.5–5.0 ppm for fluorinated CH |

| ¹³C NMR | Carbon environment confirmation | Characteristic shifts for fluorinated carbon and piperazine carbons |

| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Molecular ion peak corresponding to C7H15FN2 (M+H)+ |

| HPLC Purity | Assess purity and detect impurities | Purity >98% achievable with optimized conditions |

| Melting Point | Assess physical properties | Salt forms typically show sharp melting points around 150–170°C |

Research Findings and Optimization Notes

- Yield: Typical yields range from 60% to 85% depending on reaction conditions and purification.

- Purity: High purity (>98%) is achievable with adequate purification steps.

- Stability: Conversion to dihydrochloride salt enhances stability against moisture and oxidation.

- Side Products: Dialkylated piperazine derivatives are common impurities; controlled stoichiometry and reaction time minimize these.

- Scale-up: Industrial scale synthesis employs continuous flow reactors to improve heat and mass transfer, enhancing yield and reproducibility.

Comparative Table of Preparation Parameters

| Parameter | Typical Laboratory Scale | Industrial Scale Adaptations |

|---|---|---|

| Solvent | DMF, dichloromethane, ethanol | Optimized solvent mixtures for cost & safety |

| Base | K₂CO₃, NaOH | Solid bases or phase-transfer catalysts |

| Temperature | 25–60°C | Controlled heating with feedback loops |

| Reaction Time | 6–12 hours | Reduced with continuous flow (1–3 hours) |

| Purification | Column chromatography, recrystallization | Crystallization and filtration at scale |

| Salt Formation | HCl in isopropanol | Automated acid addition and crystallization |

| Yield | 60–85% | 75–90% with optimized conditions |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoropropyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the fluoropropyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) at room temperature.

Major Products Formed:

Oxidation: N-oxides of 1-(2-Fluoropropyl)piperazine.

Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.

Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-(2-Fluoropropyl)piperazine has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for studying neurotransmitter systems.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as a precursor for radiolabeled compounds in positron emission tomography (PET) imaging.

Industry: Utilized in the development of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Fluoropropyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. For example, it may bind to GABA receptors, causing hyperpolarization of nerve endings and resulting in specific physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Substituent Effects on Pharmacological Activity

Piperazine derivatives exhibit varied biological activities depending on substituent type and position. Key comparisons include:

1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP)

- Structure : Aromatic trifluoromethyl group at the meta position.

- Activity : Selective agonist for 5-HT1B/1C serotonin receptors, with minimal dopamine transporter (DAT) affinity. Used to study serotonin-mediated pathways in anxiety and locomotion .

- Key Finding: The trifluoromethyl group enhances metabolic stability and receptor selectivity compared to non-fluorinated analogs .

1-(3-Chlorophenyl)piperazine (mCPP)

- Structure : Chlorine substitution at the meta position.

- Activity : Binds to 5-HT2C receptors, implicated in appetite regulation and depression. Unlike 3-TFMPP, mCPP shows mixed agonist/antagonist effects depending on the receptor subtype .

GBR 12909

- Structure : Bis(4-fluorophenyl)methoxyethyl and 3-phenylpropyl substituents.

- Activity : High-affinity DAT inhibitor (IC₅₀ = 8 nM), used to study dopamine reuptake mechanisms. Fluorine atoms improve selectivity for DAT over serotonin transporters (SERT) by 88-fold .

1-(2-Hydroxyethyl)piperazine (HEP)

- Structure : Hydroxyethyl side chain.

- Application: Modified for industrial use as a desulfurization agent due to high solubility in water/ethanol and low corrosion rates. Its derivative, HEHPP, absorbs SO₂ efficiently (0.452 mol SO₂/mol HEHPP) .

Physical and Chemical Properties

Receptor Selectivity and Functional Outcomes

- Serotonin vs. Dopamine Systems: Fluorinated aromatic derivatives (e.g., 3-TFMPP) preferentially target 5-HT receptors, whereas alkyl-substituted piperazines (e.g., GBR 12909) favor DAT . Contradictory Evidence: Some piperazine derivatives, like 1-(4-methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)-piperazine, show antifungal activity against Candida spp., while others (e.g., commercial variants) are inactive even at 400 μM .

Q & A

Q. What are the critical considerations in designing a synthetic route for 1-(2-Fluoropropyl)piperazine derivatives?

Answer: The synthesis of 1-(2-Fluoropropyl)piperazine derivatives requires careful optimization of reaction conditions, including solvent choice, temperature, and stoichiometry. For example, in the synthesis of 1-(2-fluorobenzyl)piperazine triazoles, propargyl bromide is reacted with 1-(2-fluorobenzyl)piperazine in DMF with K₂CO₃ as a base, followed by Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) using CuSO₄·5H₂O and sodium ascorbate . Key steps include:

- Monitoring reaction progress via TLC (e.g., hexane:ethyl acetate = 2:1) .

- Purification using silica gel chromatography (e.g., ethyl acetate:hexane = 1:8) .

- Yield optimization by adjusting reaction time (6–7 hours for alkylation; 2 hours for triazole formation) .

Q. How can researchers ensure the purity and structural integrity of 1-(2-Fluoropropyl)piperazine derivatives post-synthesis?

Answer: Analytical validation is critical:

- NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and detects impurities. For example, 1-(2-fluorobenzyl)piperazine triazoles show distinct aromatic proton shifts at δ 7.00–8.39 ppm and piperazine methylene signals at δ 2.58–3.80 ppm .

- LCMS verifies molecular ion peaks (e.g., m/z 397.1685 for C₂₀H₂₁N₆O₂F) and detects side products .

- Melting point analysis ensures consistency (e.g., 161–170°C for triazole derivatives) .

Advanced Research Questions

Q. How do structural modifications at the piperazine ring influence the anticancer activity of 1-(2-Fluoropropyl)piperazine derivatives?

Answer: The fluoropropyl group enhances lipophilicity and bioavailability, while triazole moieties (e.g., nitro-substituted aryl groups) improve DNA intercalation or kinase inhibition. Key findings include:

- Electron-withdrawing groups (e.g., -NO₂) on triazoles increase cytotoxicity by stabilizing ligand-receptor interactions .

- Molecular docking reveals that 1-(2-fluorobenzyl)piperazine derivatives bind to EGFR kinase domains via hydrogen bonding (e.g., with Lys745 and Asp855 residues) .

- SAR studies show that bulkier substituents reduce activity, suggesting steric hindrance limits target engagement .

Q. What strategies are effective in resolving contradictory data regarding the biological activity of structurally similar piperazine analogs?

Answer: Contradictions often arise from isomerism or assay variability. Methodological solutions include:

- Multivariate analysis : Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) differentiate isomers (e.g., 3-CPP vs. 4-CPP) based on Raman spectral features (e.g., peak positions at 128 scans, 20 mW laser power) .

- Comparative bioassays : Standardize cell lines (e.g., MCF-7 for breast cancer) and dose ranges (e.g., 1–100 µM) to minimize inter-lab variability .

- Metabolite profiling : Use LC-MS/MS to identify active metabolites that may explain divergent in vitro/in vivo results .

Q. How can computational methods guide the optimization of 1-(2-Fluoropropyl)piperazine derivatives for targeted therapies?

Answer:

- Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like tubulin or topoisomerase II. For example, nitro-group positioning in triazoles correlates with improved binding scores (ΔG = −9.2 kcal/mol) .

- QSAR models identify critical descriptors (e.g., logP, polar surface area) for blood-brain barrier penetration in CNS applications .

- MD simulations assess stability of ligand-receptor complexes over 100 ns trajectories, highlighting residues critical for sustained interactions .

Q. What analytical techniques are most reliable for characterizing novel 1-(2-Fluoropropyl)piperazine derivatives?

Answer:

- Raman microspectroscopy : Distinguishes isomers (e.g., 2-TFMPP vs. 3-TFMPP) using spectral libraries and PCA .

- High-resolution mass spectrometry (HRMS) : Confirms exact mass (e.g., [M+H]⁺ = 397.1685) with <2 ppm error .

- Derivatization-HPLC : Enhances detection of low-abundance metabolites using 1-(2-methoxyphenyl)piperazine as a stabilizing agent .

Safety and Best Practices

Q. What are the critical safety protocols when handling fluorinated piperazine derivatives during high-temperature reactions?

Answer:

- Personal protective equipment (PPE) : Use chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and flame-retardant lab coats .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HF gas) .

- Waste disposal : Neutralize acidic residues (e.g., TFA) with NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.